molecular formula C15H20O4 B8321509 Benzyl(2R)-2-carboxymethyl-4-methylvalerate

Benzyl(2R)-2-carboxymethyl-4-methylvalerate

Cat. No. B8321509
M. Wt: 264.32 g/mol
InChI Key: CFMRKUYJARYXBX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)CC(CC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CC(CC(=O)O)C(=O)OCc1ccccc1

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[CH2:8][CH:9]([C:10](=[O:11])[O:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[CH2:20][CH:21]([CH3:22])[CH3:23].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30]>>[O:5]=[C:6]([OH:7])[CH2:8][CH:9]([C:10](=[O:11])[O:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[CH2:20][CH:21]([CH3:22])[CH3:23]

Inputs

Step One
Name
CC(C)CC(CC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)CC(CC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
CC(C)CC(CC(=O)O)C(=O)OCc1ccccc1
Type
product
Smiles
CC(C)CC(CC(=O)O)C(=O)OCc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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